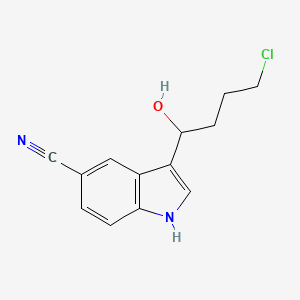

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

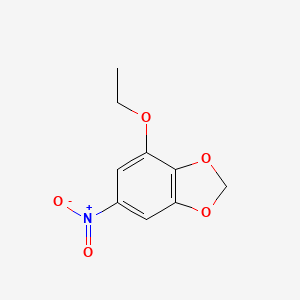

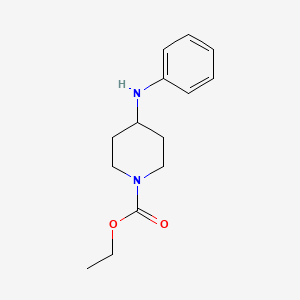

The compound “3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile” appears to contain an indole ring, a common structure in many natural products and pharmaceuticals. The indole ring is substituted at the 3-position with a 4-chloro-1-hydroxybutyl group and at the 5-position with a carbonitrile (nitrile) group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, ring-like structure. The 4-chloro-1-hydroxybutyl group would add some complexity to the structure, as would the nitrile group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the 4-chloro-1-hydroxybutyl group, and the nitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups it contains would all play a role .Applications De Recherche Scientifique

Synthesis and Chemical Transformations :

- An efficient synthesis method for 4-Hydroxy-1H-indole-2-carbonitrile, which can be transformed into DPI 201–106, a positive inotrope, was developed from 1,5,6,7-tetrahydro-4H-indol-4-one through cyanation and subsequent halogenation/dehydrohalogenation (Estep, 1995).

- Another study developed a synthesis of 4-Hydroxy-1H-indole-2-carbonitrile using azide decomposition to form the indole ring (Adams et al., 1991).

- A continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile showed increased product yield, enhanced safety, and higher overall purity without the need for further purification (Karadeolian et al., 2018).

Biological and Medicinal Applications :

- The synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives were examined, demonstrating their potential as antimicrobial agents and in GST enzyme activity (Attaby et al., 2007).

- In the field of cancer research, novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile compounds showed potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).

- The inhibition properties of indole-5,6-dicarbonitrile derivatives against human monoamine oxidase (MAO) A and B were documented, indicating their potential as MAO inhibitors for the treatment of disorders such as Parkinson's disease and depression (Chirkova et al., 2015).

Material Science and Chemical Engineering :

- The synthesis and X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into the structural features and optical properties of the compound, beneficial for material science applications (Jukić et al., 2010).

Propriétés

IUPAC Name |

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,13,16-17H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVHAQWURSFDTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(CCCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)